Imidoline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

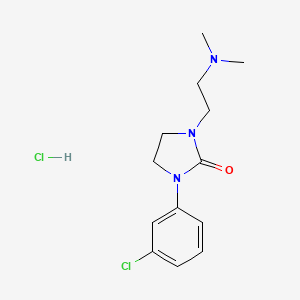

El hidrocloruro de imidolina es un compuesto químico con la fórmula molecular C13H19Cl2N3OEste compuesto es un derivado de la imidazolina, una clase de heterociclos formalmente derivados de las imidazoles por la reducción de uno de los dos dobles enlaces .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del hidrocloruro de imidolina generalmente implica la ciclización de amido-nitrilos para formar imidazoles disustituidos. Esta reacción a menudo está catalizada por níquel y procede a través de una serie de pasos que incluyen proto-desmetalación, tautomerización y ciclización deshidratante . Las condiciones de reacción son lo suficientemente suaves como para incluir una variedad de grupos funcionales, como haluros de arilo y heterociclos aromáticos .

Métodos de producción industrial

La producción industrial del hidrocloruro de imidolina implica la síntesis a gran escala del compuesto utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso generalmente incluye el uso de sistemas catalíticos avanzados y reactores de flujo continuo para mejorar la eficiencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

El hidrocloruro de imidolina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar varios productos de oxidación.

Reducción: Se puede reducir en condiciones específicas para producir derivados reducidos.

Sustitución: El hidrocloruro de imidolina puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y varios nucleófilos para reacciones de sustitución . Las condiciones de reacción varían dependiendo del producto deseado, pero a menudo implican temperaturas controladas y niveles de pH .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios imidazoles sustituidos, derivados de imidazolina reducidos y otros compuestos funcionalizados .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Dental Medicine

Imidoline hydrochloride has been investigated for its use in dental procedures, particularly in managing pulpal tissue. A study proposed a conceptual model demonstrating that imidazoline derivatives can act as anesthetic adjuncts, enhancing hemostasis and antimicrobial activity during dental treatments. The study highlighted that these compounds could facilitate the management of pulpal exposure by promoting vasoconstriction and reducing bleeding .

1.2 Antiviral and Anticancer Activities

Research has shown that imidazoline derivatives exhibit antiviral properties against viruses such as Hepatitis C Virus (HCV) and possess anticancer activities. For instance, specific imidazole-based compounds demonstrated IC50 values as low as 0.26 μM against various cancer cell lines, indicating their potential for therapeutic applications in oncology .

1.3 Anti-inflammatory Effects

Imidazoline derivatives are also noted for their anti-inflammatory properties. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Corrosion Inhibition

This compound and its derivatives serve as effective corrosion inhibitors, particularly in the petroleum industry. Their low toxicity and environmental friendliness make them suitable for protecting metal surfaces from corrosion. The mechanism involves adsorption onto metal surfaces, forming a protective film that mitigates corrosive processes .

Table 1: Properties of Imidazoline Corrosion Inhibitors

| Property | Description |

|---|---|

| Toxicity | Low toxicity |

| Environmental Impact | Environmentally friendly |

| Mechanism | Adsorption on metal surfaces |

| Application | Widely used in oil and gas industries |

Surfactant Properties

This compound is also recognized for its surfactant properties, functioning effectively as a cationic surfactant in various applications, including detergents and textile softeners. Its molecular structure allows it to reduce surface tension, enhancing foaming and emulsifying capabilities .

Table 2: Applications of Imidazoline Surfactants

| Application | Description |

|---|---|

| Textile Softeners | Used to improve fabric feel |

| Detergents | Enhances cleaning efficiency |

| Emulsifiers | Stabilizes mixtures of oil and water |

Case Studies

Case Study 1: Dental Application

A clinical trial assessed the effectiveness of imidazoline derivatives in dental procedures, focusing on their role in pulpal management. Results indicated significant improvements in hemostasis and reduced postoperative pain when using these compounds compared to traditional methods .

Case Study 2: Corrosion Inhibition

In an industrial setting, imidazoline-based corrosion inhibitors were tested on pipelines exposed to harsh environments. The results showed a marked decrease in corrosion rates, demonstrating their efficacy in prolonging the lifespan of metal infrastructure .

Mecanismo De Acción

El mecanismo de acción del hidrocloruro de imidolina implica su interacción con objetivos moleculares y vías específicas. Se sabe que el compuesto se une a los receptores de imidazolina, que participan en varios procesos fisiológicos, incluida la regulación de la presión arterial y el metabolismo de la glucosa . La unión del hidrocloruro de imidolina a estos receptores modula su actividad, lo que lleva a los efectos biológicos observados .

Comparación Con Compuestos Similares

El hidrocloruro de imidolina es único en comparación con otros compuestos similares debido a su estructura y grupos funcionales específicos. Los compuestos similares incluyen:

Imidazolina: Una clase de compuestos con estructuras centrales similares pero diferentes sustituyentes.

El hidrocloruro de imidolina destaca por su afinidad de unión específica a los receptores de imidazolina y su diversa gama de aplicaciones en varios campos .

Actividad Biológica

Imidoline hydrochloride is a compound that belongs to the imidazoline family, which has garnered significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its interactions with imidazoline receptors, potential therapeutic applications, and relevant research findings.

Overview of Imidazoline Receptors

Imidazoline receptors are classified into three main subtypes: I1, I2, and I3. Each subtype plays distinct roles in various physiological processes:

- I1 Receptors : Primarily involved in the central nervous system's regulation of blood pressure and may mediate the hypotensive effects of certain antihypertensive drugs like clonidine and its analogs .

- I2 Receptors : Associated with neuroprotection and analgesia. Agonists of this receptor subtype have shown promise in treating pain without the side effects typically associated with opioids .

- I3 Receptors : Less understood but believed to be involved in insulin secretion from pancreatic beta-cells, suggesting a potential role in metabolic disorders like diabetes .

1. Antihypertensive Effects

This compound acts as an agonist at I1 receptors, contributing to its antihypertensive properties. Research indicates that compounds targeting these receptors can lower blood pressure effectively while minimizing side effects compared to traditional α2-adrenergic agonists .

2. Analgesic Properties

Recent studies have highlighted the analgesic potential of imidoline derivatives, particularly through their action on I2 receptors. For instance, CR4056, a novel I2 receptor agonist, demonstrated significant antinociceptive effects in clinical trials, suggesting that this compound could be developed into a non-opioid analgesic .

3. Neurological Implications

Research has shown that this compound may exert neuroprotective effects. Activation of I2 receptors has been linked to protective mechanisms in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by modulating neurotransmitter systems and reducing oxidative stress .

Table 1: Summary of Key Research Findings on this compound

This compound exerts its biological effects primarily through selective binding to imidazoline receptors:

- I1 Receptor Activation : Leads to reduced sympathetic outflow, resulting in decreased heart rate and vascular resistance.

- I2 Receptor Activation : Modulates pain pathways and exhibits neuroprotective effects by influencing neurotransmitter release and reducing neuronal excitability.

Propiedades

Número CAS |

5588-31-8 |

|---|---|

Fórmula molecular |

C13H19Cl2N3O |

Peso molecular |

304.21 g/mol |

Nombre IUPAC |

1-(3-chlorophenyl)-3-[2-(dimethylamino)ethyl]imidazolidin-2-one;hydrochloride |

InChI |

InChI=1S/C13H18ClN3O.ClH/c1-15(2)6-7-16-8-9-17(13(16)18)12-5-3-4-11(14)10-12;/h3-5,10H,6-9H2,1-2H3;1H |

Clave InChI |

SFIKANRWMMAUGN-UHFFFAOYSA-N |

SMILES |

CN(C)CCN1CCN(C1=O)C2=CC(=CC=C2)Cl.Cl |

SMILES canónico |

CN(C)CCN1CCN(C1=O)C2=CC(=CC=C2)Cl.Cl |

Key on ui other cas no. |

5588-31-8 |

Sinónimos |

1-(2-(N,N-dimethylamino)ethyl)-3-3-chlorophenyl-2-imidazolidinone imidoline imidoline hydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.